3-Hydroxyisoxazole-4-carboxylic acid

Descripción general

Descripción

El Ácido 3-Hidroxiisoxazol-4-carboxílico es un compuesto orgánico que pertenece a la clase de los isoxazoles. Los isoxazoles son compuestos heterocíclicos caracterizados por un anillo aromático de cinco miembros con un átomo de oxígeno y un átomo de nitrógeno en las posiciones 1 y 2 del anillo, respectivamente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 3-Hidroxiisoxazol-4-carboxílico normalmente implica la condensación de ésteres β-ceto de ácidos carboxílicos con hidroxilamina en presencia de álcali . Este método permite la producción de 3-hidroxiisoxazoles en rendimientos moderados a altos . Otro método común implica la reacción de cicloadición (3 + 2) de un alquino que actúa como dipolarófilo y óxido de nitrilo como el dipólo .

Métodos de producción industrial: Los métodos de producción industrial para el Ácido 3-Hidroxiisoxazol-4-carboxílico a menudo emplean rutas sintéticas libres de metales para evitar los inconvenientes asociados con las reacciones catalizadas por metales, como los altos costos, la baja abundancia, la toxicidad y la generación significativa de residuos . Estas estrategias sintéticas ecológicas son cruciales para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido 3-Hidroxiisoxazol-4-carboxílico experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución . La presencia del enlace N–O lábil en el anillo isoxazol permite la escisión y formación de varios derivados 1,3-bifuncionales de compuestos carbonílicos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen hidroxilamina, ésteres β-ceto, álcali y óxidos de nitrilo . Las condiciones de reacción a menudo implican temperaturas moderadas y el uso de solventes como etanol o agua .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de isoxazol funcionalizados, que son intermediarios valiosos en la síntesis de productos farmacéuticos y otros compuestos biológicamente activos .

Aplicaciones Científicas De Investigación

El Ácido 3-Hidroxiisoxazol-4-carboxílico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del Ácido 3-Hidroxiisoxazol-4-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas y receptores . Por ejemplo, se ha demostrado que inhibe la L-lactato deshidrogenasa en Plasmodium falciparum, el parásito responsable de la malaria . Los efectos del compuesto están mediados a través de la modulación de vías bioquímicas específicas, lo que lleva a los resultados terapéuticos deseados .

Compuestos Similares:

- Isoxazol

- 3,5-Disustituidos Isoxazoles

- 2,1-Benzisoxazoles

Comparación: En comparación con otros derivados de isoxazol, el Ácido 3-Hidroxiisoxazol-4-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas . Su capacidad para formar complejos estables con varios objetivos biológicos lo convierte en un compuesto valioso en el descubrimiento y desarrollo de fármacos .

Comparación Con Compuestos Similares

- Isoxazole

- 3,5-Disubstituted Isoxazoles

- 2,1-Benzisoxazoles

Comparison: Compared to other isoxazole derivatives, 3-Hydroxyisoxazole-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .

Actividad Biológica

3-Hydroxyisoxazole-4-carboxylic acid (3-HICA) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

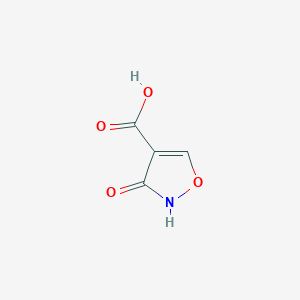

3-HICA belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

The compound features a hydroxyl group at the 3-position and a carboxylic acid at the 4-position, which are critical for its biological interactions. The pKa values of compounds in this class typically range from 4 to 5, indicating their acidic nature and potential interactions with biological macromolecules .

Mechanisms of Biological Activity

3-HICA exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes. Notable mechanisms include:

- GABA Receptor Modulation : Research has shown that derivatives of isoxazole can act as potent agonists or antagonists at GABA receptors, particularly GABA_B receptors. This modulation can influence neurotransmission, making it a candidate for treating neurological disorders .

- Antimicrobial Activity : Studies have indicated that compounds similar to 3-HICA can exhibit antimicrobial properties against resistant strains like Staphylococcus aureus (MRSA). The mechanism involves binding to bacterial proteins, disrupting cellular functions, and inhibiting biofilm formation .

Therapeutic Applications

Given its biological activity, 3-HICA has potential applications in various therapeutic areas:

- Neurological Disorders : Due to its interaction with GABA receptors, 3-HICA could be explored for conditions such as anxiety, epilepsy, and other neuropsychiatric disorders.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing treatments for infections caused by resistant bacteria. The ability to inhibit biofilm formation enhances its therapeutic profile against chronic infections .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 3-HICA on GABA_B receptor activity. Results indicated that the compound significantly reduced neuronal excitability in vitro, suggesting its potential as an anxiolytic agent. The IC50 values for receptor activation were comparable to known GABA_B agonists .

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro assays demonstrated that 3-HICA exhibited a minimum inhibitory concentration (MIC) of 0.64 µg/mL against MRSA strains. Molecular docking studies confirmed strong binding affinity to MRSA proteins involved in cell wall synthesis, supporting its role as an effective antimicrobial agent .

Summary of Biological Activities

| Activity Type | Mechanism/Target | IC50/MIC Value |

|---|---|---|

| GABA_B Receptor Agonist | Modulation of neurotransmission | IC50 ~ 0.0024 µM |

| Antimicrobial Activity | Inhibition of MRSA | MIC = 0.64 µg/mL |

| Biofilm Inhibition | Disruption of biofilm formation | 100% biomass inhibition |

Propiedades

IUPAC Name |

3-oxo-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO4/c6-3-2(4(7)8)1-9-5-3/h1H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPHBZYAQYOJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332285 | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178316-78-4 | |

| Record name | 2,3-Dihydro-3-oxo-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178316-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.